(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate

説明

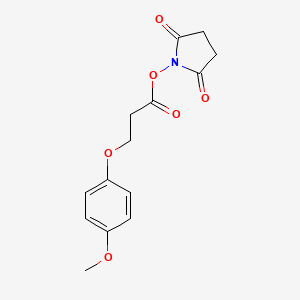

(2,5-Dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate (CAS: 1199815-10-5) is a reactive N-hydroxysuccinimide (NHS) ester derivative. Its structure features a pyrrolidine-2,5-dione (succinimide) core linked to a 3-(4-methoxyphenoxy)propanoate group. The NHS ester moiety enables efficient conjugation with primary amines, making it valuable in bioconjugation and drug delivery systems .

特性

分子式 |

C14H15NO6 |

|---|---|

分子量 |

293.27 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3 |

InChIキー |

ADRNAHWGHHISSM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate typically involves the reaction of 3-(4-methoxyphenoxy)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involves aqueous solutions at neutral or slightly acidic pH.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Hydrolysis Products: 3-(4-methoxyphenoxy)propanoic acid and N-hydroxysuccinimide.

科学的研究の応用

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a linker in ADC processes.

Biology: Employed in the modification of biomolecules, such as proteins and peptides.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective linker in ADC processes, where it facilitates the attachment of drugs to antibodies. The compound targets specific molecular pathways, enhancing the delivery and efficacy of therapeutic agents .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-2,5-dione Cores

Compound 9i ()

- Structure: Benzyl 3-(3-hydroxy-3-(3-methoxybenzyl)-4-(3-methoxyphenyl)-2,5-dioxopyrrolidin-1-yl)propanoate

- Key Differences :

- Substituted with benzyl and methoxybenzyl groups on the pyrrolidine ring.

- Contains a benzyl ester instead of an NHS ester.

- Reactivity : Lacks the NHS ester’s amine reactivity, limiting its utility in bioconjugation .

2,5-Dioxopyrrolidin-1-yl 3-(Methylsulfinothioyl)propanoate ()

- Structure: Features a methylsulfinothioyl group instead of 4-methoxyphenoxy.

- Reactivity : Retains NHS ester functionality but introduces a thioether linkage, enabling disulfide-based conjugations (e.g., with MMAE cytotoxins) .

2,5-Dioxopyrrolidin-1-yl 3-[2-(2-{2-[(4-Formylphenyl)formamido]ethoxy}ethoxy)ethoxy]propanoate ()

Functional Comparisons

Reactivity and Conjugation Efficiency

Drug Conjugation ()

- The NHS ester group in the target compound facilitates covalent bonding with lysine residues in proteins, analogous to MMAE conjugates in .

- Comparison with Diazirine Derivatives (): Compounds like 2,5-dioxopyrrolidin-1-yl 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoate incorporate photo-crosslinkable diazirine groups, enabling UV-induced conjugations—a feature absent in the target compound .

Analytical Characterization

- HRMS Data: Compound HRMS (Calculated) HRMS (Observed) Reference Target Compound* Not Reported Not Reported 9i () 503.1944 503.1933 MMAE Conjugate () 852.4979 ([M+H]⁺) 852.4940

*Note: Specific HRMS data for the target compound is absent in the evidence, but structural analogues show <0.005% mass error, underscoring reliable characterization methods .

生物活性

The compound (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is a derivative of pyrrolidine and has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 266.21 g/mol

- CAS Number : 55750-62-4

- Chemical Structure : Chemical Structure

Anticonvulsant Activity

Recent studies have shown that derivatives of the pyrrolidine-2,5-dione scaffold exhibit significant anticonvulsant properties. For instance, a related compound demonstrated effective protection against seizures in various mouse models:

| Test Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 23.7 |

| Pentylenetetrazole-induced seizures (scPTZ) | 59.4 |

| 6 Hz (32 mA) seizures | 22.4 |

These findings suggest that the compound may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor, which is involved in pain signaling and seizure activity .

Antinociceptive Properties

In addition to anticonvulsant effects, this compound has shown promising results in pain management. The lead compound exhibited strong efficacy in formalin-induced tonic pain models, indicating its potential as an analgesic agent. This activity is likely mediated by similar pathways that affect seizure thresholds .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Sodium and Calcium Channels : Inhibition of these channels can reduce neuronal excitability, thereby preventing seizures.

- TRPV1 Receptor Antagonism : This receptor plays a crucial role in nociception; antagonism may alleviate pain sensations.

- Multitargeted Approach : The compound's ability to interact with multiple targets enhances its therapeutic potential for conditions like epilepsy and neuropathic pain .

Case Studies

Several studies have investigated the efficacy of pyrrolidine derivatives, including this compound:

- Study on Anticonvulsant Effects : A focused set of hybrid pyrrolidine derivatives was tested in various seizure models, confirming their protective effects and suggesting their use as potential antiepileptic drugs .

- Pain Management Trials : In vivo experiments demonstrated significant reductions in pain responses in animal models treated with related compounds, supporting further investigation into their analgesic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。